4-(3-Aminopropyl)-5-(4-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Aminopropyl)-5-(4-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound that features a pyrazolone core with an aminopropyl and pyridinyl substituent. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropyl)-5-(4-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one typically involves the following steps:
Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine with an appropriate β-keto ester.
Introduction of the pyridinyl group: This can be done via a nucleophilic substitution reaction where the pyrazolone intermediate reacts with a pyridine derivative.
Attachment of the aminopropyl group: This step involves the reaction of the intermediate with a suitable aminopropylating agent under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminopropyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions could target the pyrazolone ring or the pyridinyl group, potentially yielding dihydropyridine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitriles, while reduction could produce dihydropyridine derivatives.
Scientific Research Applications
4-(3-Aminopropyl)-5-(4-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-Aminopropyl)-5-(4-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminopropyl)-5-(4-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one: can be compared with other pyrazolone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other pyrazolone derivatives.
Biological Activity
4-(3-Aminopropyl)-5-(4-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative with significant potential in medicinal chemistry. Its unique structure, featuring a pyrazolone core and functional groups such as a pyridine ring and an aminopropyl substituent, suggests diverse biological activities. This compound has garnered attention for its potential applications in drug development, particularly in targeting inflammatory and cancer-related pathways.
Chemical Structure and Properties
- Molecular Formula : C11H14N4O
- Molecular Weight : 218.25 g/mol
- IUPAC Name : 4-(3-aminopropyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one
The molecular structure includes:
- A five-membered pyrazolone ring.
- A 4-pyridinyl group that enhances its interaction with biological targets.
- An aminopropyl side chain that may influence its pharmacokinetic properties.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, pyrazole derivatives have shown inhibitory effects against various cancer-related kinases such as BRAF(V600E), which is crucial in melanoma treatment. The compound's structure suggests it may interact with these targets to inhibit tumor growth .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may modulate inflammatory responses by interacting with specific proteins involved in signaling pathways related to inflammation. Pyrazolone derivatives are known for their anti-inflammatory properties, and this compound's structural features may enhance its efficacy in reducing inflammation .
Antibacterial and Antifungal Activities
Pyrazole derivatives have been evaluated for their antibacterial and antifungal activities. The presence of the pyridine group may contribute to enhanced antimicrobial properties. In vitro studies have indicated that similar compounds exhibit moderate to excellent activity against various pathogens .
Structure-Activity Relationship (SAR)
The unique structural components of this compound play a crucial role in its biological activity. The following table summarizes the SAR insights based on related compounds:
Compound Name | Structure Features | Biological Activity | Uniqueness |
---|---|---|---|
5-(3-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one | Contains an amino group on phenyl | Analgesic properties | Lacks pyridine substitution |
4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H) | Aminoethyl instead of aminopropyl | Antimicrobial activity | Different side chain length |
4-Aminoantipyrine | Simple pyrazolone structure | Analgesic and anti-inflammatory | No pyridine ring present |
The presence of both the pyridine group and the unique aminopropyl substituent distinguishes this compound from others, potentially enhancing its biological activity and specificity towards certain targets.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives, highlighting their therapeutic potential:
- Antitumor Studies : Research has shown that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For example, studies focused on BRAF inhibitors demonstrate the importance of structural modifications in enhancing efficacy against resistant cancer types .
- Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory effects have revealed that certain pyrazole derivatives can significantly reduce nitric oxide production in macrophages, indicating a potential mechanism for their therapeutic action against inflammatory diseases .
- Antimicrobial Efficacy : In vitro assays have demonstrated that related compounds exhibit significant antifungal activity against various phytopathogenic fungi, suggesting potential applications in agricultural settings as well as in human medicine .
Properties
IUPAC Name |
4-(3-aminopropyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-5-1-2-9-10(14-15-11(9)16)8-3-6-13-7-4-8/h3-4,6-7H,1-2,5,12H2,(H2,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFJPXZFJOUCSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C(=O)NN2)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.